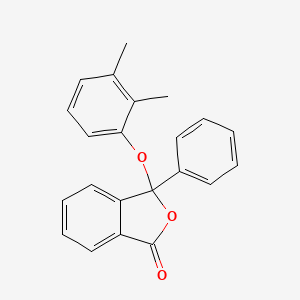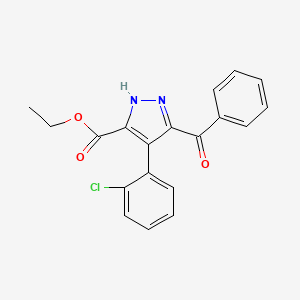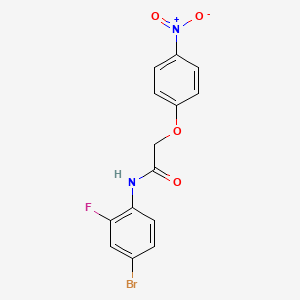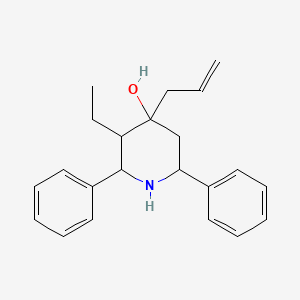
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one, also known as DMBF, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been reported to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. Additionally, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been shown to decrease the expression of matrix metalloproteinases, which are involved in the degradation of extracellular matrix.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit potent biological activity. However, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has some limitations as well. It is relatively insoluble in water, which can make it difficult to use in some assays. Additionally, 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for the study of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to understand the mechanism of action of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one and its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been reported using several methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Pd-catalyzed C-H activation. The Suzuki-Miyaura coupling reaction involves the reaction of 3-bromo-2,3-dimethylphenol and phenylboronic acid in the presence of a palladium catalyst to yield 3-(2,3-dimethylphenoxy)phenylboronic acid. This intermediate is then subjected to a second Suzuki-Miyaura coupling reaction with 2-bromo-3-phenylbenzoic acid to yield 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one.
Aplicaciones Científicas De Investigación
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O3/c1-15-9-8-14-20(16(15)2)24-22(17-10-4-3-5-11-17)19-13-7-6-12-18(19)21(23)25-22/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYDGVHSERPTOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethylphenoxy)-3-phenyl-2-benzofuran-1(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)


![2-[(2,3-difluorophenoxy)methyl]-N-[(1-hydroxycyclohexyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4960972.png)
![3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4960982.png)

![4'-(3,4-dimethylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4960991.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B4960993.png)
![3-[4-(4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4960999.png)
![4-methyl-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4961005.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-(3,5-dimethyl-4-isoxazolyl)acetamide](/img/structure/B4961013.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B4961031.png)

![1-chloro-4-[3-(2-methoxy-4-methylphenoxy)propoxy]naphthalene](/img/structure/B4961045.png)